2-(2-Phenylthiophen-3-yl)acetohydrazide
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Overview
Description
2-(2-Phenylthiophen-3-yl)acetohydrazide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the thiophene ring and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylthiophen-3-yl)acetohydrazide typically involves the reaction of 2-phenylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:
Starting Material: 2-phenylthiophene-3-carboxylic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds through the formation of an intermediate hydrazide, which is then isolated and purified to obtain the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylthiophen-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(2-Phenylthiophen-3-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylthiophen-3-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)acetohydrazide: Lacks the phenyl group, making it less hydrophobic.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Contains a benzothiazole ring instead of a thiophene ring.
N′-(1-Phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazide: Similar structure but with a benzylidene group.
Uniqueness
2-(2-Phenylthiophen-3-yl)acetohydrazide is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-(2-phenylthiophen-3-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-14-11(15)8-10-6-7-16-12(10)9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLGVOFFSGAUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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